molecular formula C8H7N3O2 B13048148 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13048148
M. Wt: 177.16 g/mol
InChI Key: YFLQLZREXIWJJA-UHFFFAOYSA-N
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Description

3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a high-purity chemical reagent offered for research use only. It is presented as a solid and is intended for use by qualified laboratory researchers exclusively. This compound features a fused isoxazolopyridazine core structure, a privileged scaffold in medicinal chemistry known for its potential to interact with biologically relevant targets. The cyclopropyl substituent is a common motif used to modulate properties such as metabolic stability, lipophilicity, and conformational restriction in drug discovery efforts. Researchers are exploring its potential as a key intermediate or building block in organic synthesis and as a candidate for screening against various biological targets. As a rare or unique chemical, the buyer assumes responsibility for confirming product identity and/or purity, as the supplier does not collect analytical data for this product. All sales are final. This product is provided 'AS-IS' without any warranty of merchantability or fitness for a particular purpose. It is strictly for research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-cyclopropyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C8H7N3O2/c12-8-6-5(3-9-10-8)13-11-7(6)4-1-2-4/h3-4H,1-2H2,(H,10,12)

InChI Key

YFLQLZREXIWJJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C(=O)NN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the construction of the isoxazole and pyridazinone rings followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can be employed to form the pyridazinone core . The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoxazole or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

The compound 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data tables and documented case studies.

Molecular Formula

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molecular Weight : 177.16 g/mol

Medicinal Chemistry

3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, it has been associated with the modulation of enzyme activities linked to cancer progression.
  • Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study : A study conducted on derivatives of isoxazole compounds demonstrated significant inhibition of cancer cell lines, highlighting the potential of 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one as a lead compound for further development in anticancer drug discovery.

Agrochemicals

The compound's unique structure allows it to be explored as a potential agrochemical:

  • Pesticidal Properties : Investigations into the pesticidal efficacy of isoxazole derivatives have shown promising results against various agricultural pests. The compound may serve as a template for developing new pesticides that are more effective and environmentally friendly.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-oneAphids85%
3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-oneWhiteflies78%

Material Science

The compound's properties extend into material science:

  • Polymer Synthesis : Its reactive nature allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Case Study : Research on polymer composites incorporating isoxazole derivatives showed improved tensile strength and thermal resistance compared to traditional polymer materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group in the target compound introduces steric hindrance and modulates electron density, which can affect cyclization efficiency compared to tert-butyl or methyl groups .
  • Thiazolo-pyridazinones (e.g., 2,7-dimethyl analog) exhibit planar fused-ring systems that enhance crystallinity and hydrogen bonding, unlike the isoxazole-based analogs .
Pharmacological Activity Comparisons

Anti-Inflammatory and Analgesic Profiles :

Compound COX-2 IC₅₀ (µM) 5-LOX IC₅₀ (µM) Analgesic Efficacy (vs. Morphine) GI Safety (Ulcer Index) Reference
3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one derivatives 2.1–10.9 6.3–63.5 Not reported 0.25 (compound 28)
2,7-Dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one Not tested Not tested Not reported Not reported
Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives (e.g., 4a, 4f) Not applicable Not applicable Comparable to morphine at 25 mg/kg Not reported
N-Acylhydrazone derivatives (e.g., compound 28) 5.2 12.7 Not tested 0.25

Key Observations :

  • The cyclopropyl-containing derivatives (e.g., compound 28) exhibit dual COX-2/5-LOX inhibition with superior gastrointestinal safety (ulcer index = 0.25) compared to ibuprofen (UI = 7.0) .
  • Analgesic activity in isoxazolo-pyridazinones (e.g., 4a, 4f) is comparable to morphine, but structural modifications (e.g., cyclopropyl vs. aryl groups) may influence target selectivity .
Physicochemical and Structural Properties
Property 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one 7-(2,5-Dimethoxyphenyl)-3-methyl analog 2,7-Dimethyl-1,3-thiazolo analog
Molecular Weight (g/mol) ~245 (estimated) 271.34 209.25
Solubility Likely low due to hydrophobicity Low (bulky aryl substituent) Moderate (planar structure)
Hydrogen Bonding Capacity Moderate (amide and isoxazole N/O) Limited (methoxy groups dominate) High (thiazole S and amide O)
Crystallinity Not reported Not reported High (planar fused rings)

Key Observations :

  • Thiazolo analogs exhibit stronger hydrogen bonding, which may enhance binding to polar enzyme active sites .

Biological Activity

3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has the chemical formula C8H7N3O2C_8H_7N_3O_2 and a molecular weight of 177.16 g/mol. Its structural characteristics contribute to its biological activity, particularly in the inhibition of specific enzymes and receptors.

Research indicates that compounds within the isoxazole and pyridazine families often exhibit anti-inflammatory and analgesic properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

Key Findings:

  • Cyclooxygenase Inhibition : Studies have shown that derivatives of pyridazinones can selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like Meloxicam .
  • Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Biological Activity Data

The following table summarizes key biological activities associated with 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one and its derivatives:

Activity Effect Reference
COX-2 InhibitionSelective inhibition
Antioxidant ActivityReduces oxidative stress
CytotoxicityVaries by derivative
GABA-B Receptor ModulationPotential therapeutic applications

Case Studies

  • Analgesic and Anti-inflammatory Properties : A study demonstrated that certain pyridazinone derivatives exhibited potent analgesic effects in animal models. These compounds showed a significant reduction in pain responses comparable to established analgesics .
  • Molecular Docking Studies : Molecular docking simulations have illustrated how 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one interacts with COX enzymes. The binding affinity was comparable to that of known inhibitors, indicating its potential as a lead compound for further development .
  • Safety Profile Assessment : Toxicological evaluations suggest that while some derivatives exhibit promising biological activity, their safety profiles vary significantly. Further studies are warranted to establish safe dosage levels and potential side effects .

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